(2E)-2-cyano-3-(5-nitrofuran-2-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-(5-NITRO-2-FURYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(5-NITRO-2-FURYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrofuran moiety: Starting with a furan derivative, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Introduction of the cyano group: This can be achieved through a reaction with a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Formation of the propenamide structure: This step might involve the reaction of the nitrofuran derivative with an appropriate amide precursor under basic or acidic conditions.
Attachment of the tetrahydrofuran ring: This can be done through a nucleophilic substitution reaction, where the tetrahydrofuran ring is introduced to the propenamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(5-NITRO-2-FURYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(5-NITRO-2-FURYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-3-(5-NITRO-2-FURYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE: can be compared with other nitrofuran derivatives, cyano compounds, and propenamides.
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Cyanoacrylate: Known for its use in adhesives.
Properties
Molecular Formula |
C13H13N3O5 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(E)-2-cyano-3-(5-nitrofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C13H13N3O5/c14-7-9(6-10-3-4-12(21-10)16(18)19)13(17)15-8-11-2-1-5-20-11/h3-4,6,11H,1-2,5,8H2,(H,15,17)/b9-6+ |
InChI Key |
QNAHJUJPFVQBJR-RMKNXTFCSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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